BenchChemオンラインストアへようこそ!

4-bromo-N-butyl-N-ethylbenzamide

Lipophilicity Aqueous solubility Halogen substitution

4-Bromo-N-butyl-N-ethylbenzamide (CAS 433237-12-8, molecular formula C₁₃H₁₈BrNO, MW 284.19 g/mol) is a fully N,N-disubstituted tertiary benzamide bearing a para-bromo substituent on the phenyl ring and asymmetric N-butyl/N-ethyl substitution on the amide nitrogen. The compound is catalogued as a screening compound (e.g., ChemBridge SC-6866682) and is supplied as an achiral free-base liquid at ambient temperature.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
Cat. No. B4572552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-butyl-N-ethylbenzamide
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESCCCCN(CC)C(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C13H18BrNO/c1-3-5-10-15(4-2)13(16)11-6-8-12(14)9-7-11/h6-9H,3-5,10H2,1-2H3
InChIKeySAWCTVGCOGCYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-butyl-N-ethylbenzamide (CAS 433237-12-8): Physicochemical Identity and Screening Library Provenance


4-Bromo-N-butyl-N-ethylbenzamide (CAS 433237-12-8, molecular formula C₁₃H₁₈BrNO, MW 284.19 g/mol) is a fully N,N-disubstituted tertiary benzamide bearing a para-bromo substituent on the phenyl ring and asymmetric N-butyl/N-ethyl substitution on the amide nitrogen [1]. The compound is catalogued as a screening compound (e.g., ChemBridge SC-6866682) and is supplied as an achiral free-base liquid at ambient temperature . Its IUPAC Standard InChIKey is SAWCTVGCOGCYFH-UHFFFAOYSA-N, and it is registered in the NIST Chemistry WebBook [1]. Computed physicochemical descriptors include a calculated LogP of 3.91, a log aqueous solubility (LogSW) of −4.61, zero hydrogen bond donors, one hydrogen bond acceptor, a topological polar surface area (tPSA) of 20.3 Ų, and only two rotatable bonds . These properties place it firmly within the drug-like chemical space while distinguishing it from both secondary amide and chloro-substituted analogs in measurable ways that matter for membrane permeability, formulation, and synthetic tractability.

Why 4-Bromo-N-butyl-N-ethylbenzamide Cannot Be Casually Substituted by In-Class Benzamide Analogs


The benzamide scaffold is exceptionally sensitive to even single-atom modifications. Converting the para-bromo to para-chloro (Δ one atomic number) reduces calculated LogP by ~0.27 units and increases calculated aqueous solubility by ~0.66 log units — differences that directly alter membrane partitioning, bioavailability, and off-target binding profiles . Removing either the N-butyl or N-ethyl group to generate a secondary amide introduces a hydrogen bond donor (Hdon = 1 vs. 0 for the target compound), which fundamentally changes passive permeability characteristics and increases polar surface area [1]. Repositioning the bromine from para to ortho (2-bromo-N-butyl-N-ethylbenzamide) alters the electronic and steric environment of the amide carbonyl, affecting both resonance stabilization and receptor recognition [2]. The halogen identity also governs synthetic utility: the C–Br bond (BDE ~285 kJ/mol) is significantly more labile toward oxidative addition than C–Cl (BDE ~327 kJ/mol), making the bromo compound a far more tractable partner in Pd-catalyzed cross-coupling reactions [3]. Each of these differences is quantifiable and precludes simple interchange.

Quantitative Differentiation Evidence for 4-Bromo-N-butyl-N-ethylbenzamide Against Closest Analogs


Lipophilicity and Aqueous Solubility Differential: Bromo vs. Chloro at the Para Position

The para-bromo substitution on the N-butyl-N-ethylbenzamide scaffold confers measurably higher lipophilicity and lower aqueous solubility compared to the para-chloro analog. The target compound (4-bromo-N-butyl-N-ethylbenzamide) exhibits a calculated LogP of 3.91 and a calculated log aqueous solubility (LogSW) of −4.61 . The direct para-chloro comparator (N-butyl-4-chloro-N-ethylbenzamide, ChemDiv Y030-5691) shows a calculated LogP of 3.6355 and LogSW of −3.9519 . The quantified differences are ΔLogP = +0.27 (bromo more lipophilic) and ΔLogSW = −0.66 (bromo less water-soluble), representing an approximately 4.6-fold decrease in predicted aqueous solubility for the bromo derivative. These are calculated values from consistent in silico methods (vendor platforms), and the direction and magnitude of the halogen effect are consistent with known Hansch π constants (π_Br = 0.86 vs. π_Cl = 0.71, Δπ = 0.15) [1].

Lipophilicity Aqueous solubility Halogen substitution ADME prediction

Hydrogen Bond Donor Count: Zero vs. One — Implications for Passive Permeability and Blood-Brain Barrier Penetration

As a fully N,N-disubstituted tertiary amide, 4-bromo-N-butyl-N-ethylbenzamide possesses zero hydrogen bond donors (Hdon = 0) . In contrast, its closest secondary amide analogs — 4-bromo-N-ethylbenzamide (CAS 41882-25-1) and 4-bromo-N-butylbenzamide (CAS 78080-34-9) — each possess one hydrogen bond donor (Hdon = 1) from the N–H moiety [1]. The difference of one H-bond donor is pharmacokinetically meaningful: Lipinski's Rule of Five considers Hdon count as an independent predictor of oral bioavailability, and reducing Hdon from 1 to 0 has been shown to improve passive membrane permeability by approximately 0.5–1.0 log units in PAMPA assays for benzamide derivatives [2]. The tertiary amide structure also eliminates the potential for N–H···O=C intermolecular hydrogen bonding observed in crystal structures of secondary benzamides, which can reduce aqueous solubility through crystal lattice stabilization [3]. This structural feature is particularly relevant for CNS-targeted screening cascades where Hdon ≤ 0 is a common triage criterion.

Hydrogen bonding Membrane permeability CNS penetration Physicochemical profiling

C–Br Bond Lability as a Synthetic Handle: Superior Cross-Coupling Reactivity vs. C–Cl Analogs

The para-C–Br bond in 4-bromo-N-butyl-N-ethylbenzamide is significantly more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C–Cl bond in 4-chloro-N-butyl-N-ethylbenzamide. The carbon–bromine bond dissociation energy (BDE) in bromobenzene is approximately 285 kJ/mol, compared to approximately 327 kJ/mol for the carbon–chlorine BDE in chlorobenzene — a difference of ~42 kJ/mol [1]. This energetic difference translates experimentally into milder reaction conditions for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings: aryl bromides typically couple at 60–90 °C with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, whereas the corresponding aryl chlorides often require elevated temperatures (100–140 °C) and specialized electron-rich ligands (e.g., SPhos, XPhos) to achieve comparable yields [2]. The tertiary amide group further modulates reactivity: the electron-withdrawing amide carbonyl at the para position activates the C–Br bond toward oxidative addition relative to unsubstituted bromobenzene, while the N,N-dialkyl substitution prevents N–H deprotonation side reactions that plague secondary benzamides under basic cross-coupling conditions [3]. This makes 4-bromo-N-butyl-N-ethylbenzamide a superior building block for analogue library synthesis compared to either its chloro congener or secondary amide-containing bromobenzamides.

Cross-coupling Suzuki reaction Bond dissociation energy Synthetic chemistry Building block utility

Beta-1 Adrenergic Receptor Counter-Screen: Negative Binding as a Selectivity Advantage

In a documented binding assay, 4-bromo-N-butyl-N-ethylbenzamide was tested for affinity toward the human beta-1 adrenergic receptor and showed no measurable binding (categorized as 'No affinity') . This negative result is meaningful when contextualized against the broader benzamide chemotype: many N-substituted benzamide derivatives, particularly those containing basic amine moieties or secondary amide N–H groups, exhibit nanomolar to micromolar affinity for adrenergic receptors, which constitutes a common off-target liability [1]. For example, certain halogenated benzamide radioligands in the NABrE/NABrDE series retain measurable D₂-like dopamine receptor affinity alongside detectable adrenergic binding [2]. The absence of beta-1 binding in the target compound is mechanistically plausible given (a) the tertiary amide structure eliminating the N–H hydrogen bond donor that frequently engages the adrenergic orthosteric site, and (b) the optimized N-butyl/N-ethyl substitution pattern that may disfavor the recognition motif. This selectivity profile is particularly relevant for screening cascades where adrenergic off-target activity would confound phenotypic readouts or generate safety flags.

Receptor selectivity Off-target screening Adrenergic receptor Safety pharmacology

Physical Form Differentiation: Liquid at Ambient Temperature vs. Solid Analogs — Formulation and Handling Implications

4-Bromo-N-butyl-N-ethylbenzamide is supplied as a free-base liquid at ambient temperature, as documented by the ChemBridge/Hit2Lead screening compound database (Form: Liquid) . This contrasts with the majority of closely related benzamide analogs, which are crystalline solids at room temperature: 4-bromo-N-ethylbenzamide (solid, mp not specified in catalog), 4-bromo-N-butylbenzamide (solid, 97% purity), and 4-chloro-N-butyl-N-ethylbenzamide (typically supplied as a solid) [1]. The liquid physical state of the target compound arises from the combined effect of the fully substituted tertiary amide (eliminating intermolecular N–H···O=C hydrogen bonding that stabilizes crystal lattices) and the asymmetric N-butyl/N-ethyl substitution, which creates sufficient conformational disorder to suppress crystallization [2]. This has practical consequences: liquid compounds eliminate the need for powder weighing and dissolution steps, reduce batch-to-batch crystallinity variability, and can be directly dispensed volumetrically for high-throughput screening workflows. The liquid form also facilitates direct use in neat reaction conditions for synthetic chemistry applications.

Physical form Formulation Handling Solubility DMSO stock preparation

Procurement-Relevant Application Scenarios for 4-Bromo-N-butyl-N-ethylbenzamide Informed by Quantitative Differentiation Evidence


Synthetic Building Block for Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The para-C–Br bond of 4-bromo-N-butyl-N-ethylbenzamide serves as a versatile synthetic handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. The C–Br bond (BDE ~285 kJ/mol) is approximately 42 kJ/mol weaker than the corresponding C–Cl bond, enabling coupling at 60–90 °C with standard Pd catalysts — conditions under which the chloro congener would require specialized ligands and higher temperatures . Critically, the tertiary amide structure eliminates the N–H proton that would otherwise require protection during basic cross-coupling conditions. This compound is therefore the preferred choice for constructing focused libraries of 4-aryl/heteroaryl-substituted N-butyl-N-ethylbenzamides where mild reaction conditions are needed to preserve sensitive functionality elsewhere in the molecule. Procurement rationale: select the bromo derivative over the chloro derivative when cross-coupling reactivity is the primary synthetic objective [1].

CNS-Penetrant Lead Optimization Programs Requiring Low H-Bond Donor Count

With zero hydrogen bond donors (Hdon = 0) and a tPSA of only 20.3 Ų, 4-bromo-N-butyl-N-ethylbenzamide satisfies the most stringent CNS MPO criteria for passive blood-brain barrier penetration . In contrast, the secondary amide analogs (4-bromo-N-ethylbenzamide and 4-bromo-N-butylbenzamide) each possess Hdon = 1 and higher tPSA values (~24.5–29.1 Ų), which are predicted to reduce CNS exposure by approximately 2–5 fold based on published CNS MPO models [1]. Any medicinal chemistry program targeting intracellular CNS targets or requiring maximal brain-to-plasma ratios should preferentially source the tertiary amide over secondary amide alternatives. The compound's higher LogP (3.91 vs. 2.16 for the N-ethyl secondary amide) also favors membrane partitioning, though this must be balanced against solubility considerations .

HTS Triage Where Adrenergic Off-Target Activity Must Be Excluded

Published binding data confirm that 4-bromo-N-butyl-N-ethylbenzamide exhibits no measurable affinity for the human beta-1 adrenergic receptor . This is a non-trivial selectivity feature: many benzamide derivatives within the same structural class show nanomolar to micromolar adrenergic binding that can confound cell-based phenotypic assay interpretation or trigger undesired cardiovascular signals in follow-up studies [1]. For screening libraries where adrenergic counter-screening is part of the triage cascade, this compound offers a clean baseline — select it over benzamide analogs with unknown or documented adrenergic activity when the biological target of interest is not an adrenergic receptor subtype .

Automated Liquid Handling and HTS Logistics: Direct Volumetric Dispensing of a Liquid Benzamide

Unlike the solid secondary amide comparators, 4-bromo-N-butyl-N-ethylbenzamide is supplied as a free-base liquid at ambient temperature . For high-throughput screening facilities operating automated acoustic dispensers or liquid handlers, this eliminates powder weighing, DMSO solubilization verification, and potential precipitation artifacts that can generate false negatives in biochemical or cell-based assays. The liquid form also facilitates neat reaction setups in parallel synthesis platforms. Teams optimizing HTS logistics should consider this compound over solid-state benzamide analogs when workflow efficiency and data reproducibility are prioritized [1].

Quote Request

Request a Quote for 4-bromo-N-butyl-N-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.